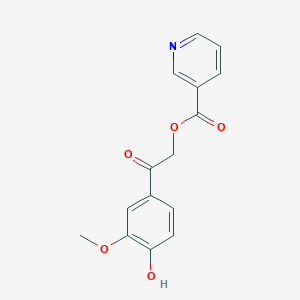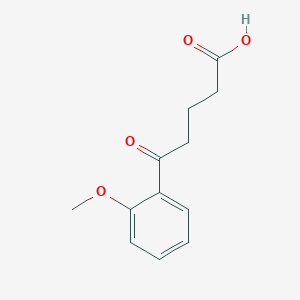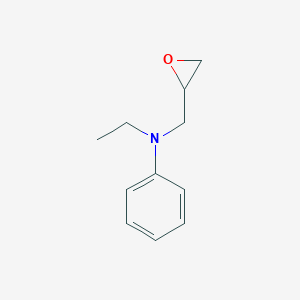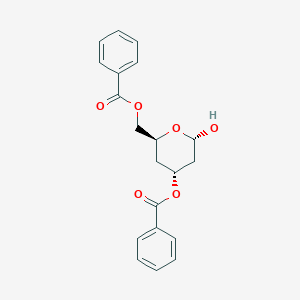
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose, also known as benzoylated 2,4-dideoxyhexopyranose, is a carbohydrate derivative that has gained significant attention in the field of organic chemistry and biochemistry due to its unique properties and potential applications. This compound is a hexose derivative that has two benzoyl groups attached to the 3 and 6 positions of the sugar ring.
Mecanismo De Acción
The mechanism of action of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose is not well understood. However, it is believed that this compound can interact with enzymes involved in glycosylation reactions, which can lead to the inhibition of these enzymes. This inhibition can result in the disruption of glycosylation processes, which can have various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose are still being studied. However, it has been shown to have potential applications in the treatment of various diseases, including cancer and viral infections. This compound has been shown to inhibit the growth of cancer cells and to have antiviral activity against various viruses, including HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose in lab experiments include its unique properties, which make it a useful building block in the synthesis of various glycosides and glycoconjugates. Additionally, this compound can be used as a chiral auxiliary in asymmetric synthesis. However, the limitations of using this compound in lab experiments include its high cost and the difficulty in obtaining pure samples.
Direcciones Futuras
There are several future directions for the study of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose. One direction is to study the mechanism of action of this compound in more detail to understand how it interacts with enzymes involved in glycosylation reactions. Another direction is to explore the potential applications of this compound in the treatment of various diseases, including cancer and viral infections. Additionally, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound to make it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose involves the reaction of 2,4-dideoxy-3,6-di-O-acetyl-D-glucopyranose with benzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose has been extensively used in scientific research due to its unique properties and potential applications. This compound has been used as a building block in the synthesis of various glycosides and glycoconjugates. It has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been used as a substrate for glycosidases and glycosyltransferases, which are enzymes involved in glycosylation reactions.
Propiedades
Número CAS |
108274-17-5 |
|---|---|
Nombre del producto |
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose |
Fórmula molecular |
C20H20O6 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
[(2S,4R,6S)-4-benzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H20O6/c21-18-12-16(26-20(23)15-9-5-2-6-10-15)11-17(25-18)13-24-19(22)14-7-3-1-4-8-14/h1-10,16-18,21H,11-13H2/t16-,17+,18+/m1/s1 |
Clave InChI |
KJDUPJPADSEGKU-SQNIBIBYSA-N |
SMILES isomérico |
C1[C@H](C[C@H](O[C@@H]1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
SMILES |
C1C(CC(OC1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C(CC(OC1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Otros números CAS |
108274-17-5 |
Sinónimos |
3,6-di-O-benzoyl-2,4-dideoxyhexopyranose 3,6-DOB-2,4-DDHP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



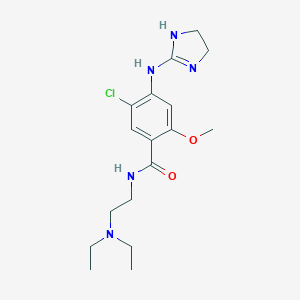

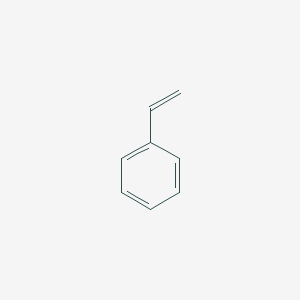

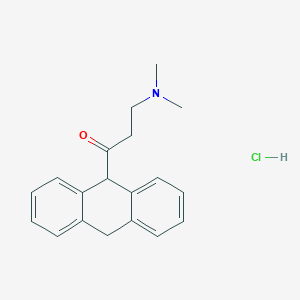

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
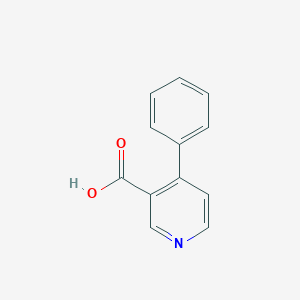
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)
